5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol
Description
BenchChem offers high-quality 5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-benzyl-2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-4-30-22-13-9-8-12-19(22)24-27-21(17(3)31-24)15-32-25-26-16(2)20(23(29)28-25)14-18-10-6-5-7-11-18/h5-13H,4,14-15H2,1-3H3,(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYDPHLIZPRKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrimidinones. Its intricate structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 483.59 g/mol. The structure features a benzyl group, a thioether linkage, and an oxazole ring, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O3S |
| Molecular Weight | 483.59 g/mol |
| Chemical Class | Heterocyclic Compound |
| Structural Features | Benzyl group, Oxazole ring, Thioether |
The compound's mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors. The presence of the oxazole and pyrimidinone moieties suggests it may modulate enzyme activity or receptor binding, potentially influencing pathways related to cell signaling and metabolism.
Biological Activity
Research indicates that compounds similar to 5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in breast and lung cancer models.
- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, suggesting potential applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study evaluated the antibacterial properties of similar pyrimidinone derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at various concentrations .
- Cancer Cell Proliferation : Research published in the Journal of Medicinal Chemistry demonstrated that certain oxazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
- Inflammatory Response : In vitro assays indicated that compounds with similar structures can downregulate pro-inflammatory cytokines in macrophage cultures, suggesting a pathway for therapeutic intervention in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
